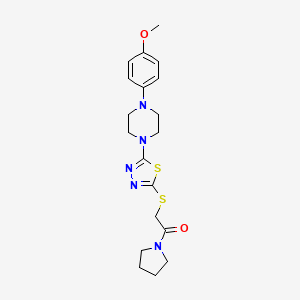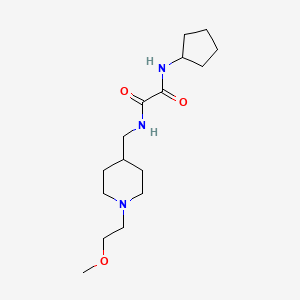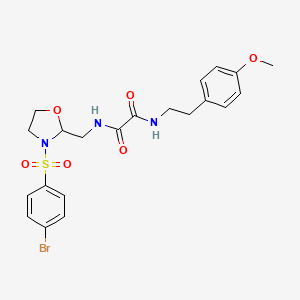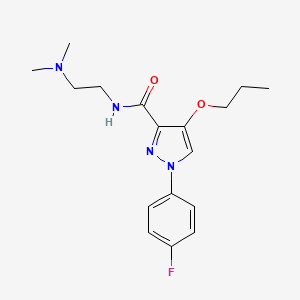
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in B cell receptor signaling and plays a crucial role in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B cell malignancies.
Scientific Research Applications
Cobalt-Catalyzed Carbonylative Synthesis
Cobalt-catalyzed direct C-H carbonylative synthesis employs N-(2-(1H-indol-1-yl)phenyl)picolinamides for creating (NH)-indolo[1,2-a]quinoxalin-6(5H)-one skeletons. This method, leveraging benzene-1,3,5-triyl triformate as the CO source, showcases a pathway to construct complex organic molecules with potential pharmacological applications, particularly in the synthesis of PARP-1 inhibitors (Gao et al., 2020).
Solvent-Dependent Optical Rotation
Research on solvent-dependent optical rotation of related compounds underscores the significance of solvent interactions in modifying the optical properties of chiral molecules. This study provides insights into how hydrogen bonding and solvent electron donor properties influence the optical rotation of compounds, which is crucial for understanding their behavior in various chemical environments (Deguchi et al., 1993).
Anticancer Activity of Novel Benzamides
The development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides showcases the application in synthesizing compounds with notable antitumor activities. Through QSAR analyses and synthesis, this research contributes to medicinal chemistry by providing new candidates for cancer therapy, highlighting the broader utility of such compounds in drug discovery (Alafeefy et al., 2015).
Remote Trifluoromethylation
The study on remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives, using a chitosan-based heterogeneous copper catalyst, represents a significant advancement in the field of organic synthesis. This research offers a novel method for incorporating trifluoromethyl groups into complex molecules, which is a valuable modification in the design of pharmacologically active compounds (Shen et al., 2016).
Synthesis and Modification of Benzamides
The versatility of benzamides in chemical synthesis is further demonstrated by studies focusing on their synthesis, modification, and the exploration of their chemical properties. These include methodologies for generating complex indoline and benzofuran derivatives, which serve as critical intermediates or end products in pharmaceutical synthesis and organic chemistry research (Wang et al., 2009).
properties
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c22-21(23,24)16-5-2-1-4-15(16)19(27)25-14-8-7-13-9-10-26(17(13)12-14)20(28)18-6-3-11-29-18/h1-2,4-5,7-8,12,18H,3,6,9-11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNELJRLHWNUSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)
![2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2598444.png)
![2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B2598445.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2598446.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2598452.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide](/img/structure/B2598455.png)



![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)
![1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2598461.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2598463.png)
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598465.png)